(7-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine

Lipophilicity Membrane permeability Drug-likeness

(7-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine (CAS 93227-24-8), also named (4-methoxy-1H-benzimidazol-2-yl)methanamine, is a C9H11N3O benzimidazole building block with a molecular weight of 177.20 g/mol. It features a methoxy substituent at the 7-position (equivalent to the 4-position in the benzimidazole numbering system) and a primary aminomethyl group at the 2-position.

Molecular Formula C9H11N3O
Molecular Weight 177.20
CAS No. 93227-24-8
Cat. No. B3168710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine
CAS93227-24-8
Molecular FormulaC9H11N3O
Molecular Weight177.20
Structural Identifiers
SMILESCOC1=CC=CC2=C1N=C(N2)CN
InChIInChI=1S/C9H11N3O/c1-13-7-4-2-3-6-9(7)12-8(5-10)11-6/h2-4H,5,10H2,1H3,(H,11,12)
InChIKeyDRLVGRKJANAGGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(7-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine (CAS 93227-24-8): Procurement-Relevant Structural and Physicochemical Baseline


(7-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine (CAS 93227-24-8), also named (4-methoxy-1H-benzimidazol-2-yl)methanamine, is a C9H11N3O benzimidazole building block with a molecular weight of 177.20 g/mol . It features a methoxy substituent at the 7-position (equivalent to the 4-position in the benzimidazole numbering system) and a primary aminomethyl group at the 2-position. This positioning enables distinctive hydrogen-bonding and metal-coordination geometries relative to its 5(6)-methoxy regioisomer and the unsubstituted parent scaffold [1]. The compound is commercially supplied at purities ranging from 95% to 98% by multiple vendors, and its predicted physicochemical profile (LogP ~1.03, TPSA ~63.9 Ų, boiling point ~417 °C) places it in a differentiated property space that directly impacts purification strategy, formulation compatibility, and downstream synthetic utility in pharmaceutical research .

Why In-Class Substitution of (7-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine Is Scientifically Unreliable


Benzimidazol-2-yl-methanamine derivatives are not freely interchangeable. The regioisomeric substitution pattern (4-methoxy vs. 5(6)-methoxy) and the presence or absence of the methoxy group produce divergent lipophilicity (ΔLogP ~0.3), polar surface area (ΔTPSA ~9 Ų), and boiling point (ΔBP ~42 °C) profiles that alter chromatographic behavior, salt-form compatibility, and solubility characteristics [1]. Critically, the 7-methoxy (4-methoxy) isomer is specifically cited as a key intermediate in patented CDK12 inhibitor synthetic routes—a role not fulfilled by the 5(6)-methoxy regioisomer or the unsubstituted parent [2]. Blind substitution with a generic benzimidazole-2-methanamine analog therefore risks synthetic incompatibility, altered pharmacokinetic properties of downstream products, and loss of intellectual-property alignment.

Quantitative Differentiation Evidence for (7-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine vs. Closest Analogs


Lipophilicity (LogP): 7-Methoxy Target vs. Unsubstituted Parent

The 7-methoxy substitution increases the predicted octanol-water partition coefficient (LogP) by +0.31 log units relative to the unsubstituted parent scaffold, translating to approximately a 2-fold increase in lipophilicity . This differentiation is relevant for medicinal chemistry campaigns where the 7-methoxy compound may exhibit enhanced passive membrane permeability and altered tissue distribution compared to the parent 2-aminomethylbenzimidazole.

Lipophilicity Membrane permeability Drug-likeness

Topological Polar Surface Area (TPSA): 7-Methoxy Target vs. Unsubstituted Parent

The 7-methoxy group adds approximately 9 Ų to the topological polar surface area (TPSA) compared to the unsubstituted parent . This increases TPSA from ~55 Ų to ~64 Ų, moving the compound further from the generally accepted threshold of <60 Ų for optimal blood-brain barrier penetration while remaining within the <140 Ų range predictive of acceptable oral absorption. This positions the 7-methoxy derivative as a moderately polar scaffold suitable for peripheral-target programs where some CNS exclusion is desired.

Polar surface area Blood-brain barrier penetration Oral bioavailability

Boiling Point: 7-Methoxy Target vs. 5(6)-Methoxy Regioisomer

The 7-methoxy (4-methoxy) regioisomer exhibits a predicted boiling point approximately 42 °C higher than the 5(6)-methoxy regioisomer under comparable estimation conditions [1][2]. This substantial difference is consistent with possible intramolecular hydrogen bonding between the 7-methoxy oxygen and the benzimidazole N1–H, which is geometrically unavailable in the 5(6)-methoxy isomer. The elevated boiling point implies stronger intermolecular forces that influence distillation-based purification, volatility during lyophilization, and thermal stability during storage.

Boiling point Intermolecular interactions Purification

Commercial Purity and Salt Form Availability: 7-Methoxy Target vs. 5(6)-Methoxy Regioisomer

The 7-methoxy target compound is commercially supplied as the free base at purities of 97–98% from multiple independent vendors (AKSci 97%, Leyan 98%, MolCore 98%) . In contrast, the 5(6)-methoxy regioisomer is predominantly available as the dihydrochloride salt at a minimum purity of 95% . The availability of high-purity free base directly affects the stoichiometry of subsequent amide coupling, reductive amination, or urea formation reactions, where salt counterions can interfere with base-sensitive or metal-catalyzed transformations.

Purity specification Salt form Vendor comparison

Patent-Backed Synthetic Utility: 7-Methoxy Target as CDK12 Inhibitor Intermediate

The (4-methoxy-1H-benzimidazol-2-yl)methanamine scaffold is explicitly disclosed as a synthetic intermediate in Bayer AG patent WO2021176045A1, which claims imidazotriazine compounds as CDK12 inhibitors for oncology applications [1]. This patent-backed utility is not shared by the unsubstituted parent or the 5(6)-methoxy regioisomer in this specific chemotype. The 7-methoxy substitution pattern is structurally required to access the claimed imidazotriazine core via cyclocondensation, establishing this compound as a procurement-relevant intermediate for CDK12-targeted drug discovery programs.

CDK12 inhibitor Kinase inhibitor Patent intermediate

Procurement-Driven Application Scenarios for (7-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine (CAS 93227-24-8)


CDK12-Targeted Oncology Drug Discovery: Patent-Aligned Intermediate Sourcing

Research groups developing CDK12 inhibitors based on the imidazotriazine chemotype claimed in WO2021176045A1 (Bayer AG) require the 4-methoxybenzimidazole-2-methanamine scaffold as a key synthetic intermediate. The 7-methoxy substitution pattern is structurally mandatory for the cyclocondensation step that forms the imidazotriazine core. Substitution with the 5(6)-methoxy regioisomer or the unsubstituted parent would yield a different cyclization product incompatible with the patent SAR. Procurement of the 97–98% pure free base (available from AKSci, Leyan, MolCore) avoids the need for dihydrochloride salt neutralization, which can compromise yields in the base-mediated cyclocondensation step [1].

Scaffold Optimization for Peripheral-Selective Kinase Inhibitors

Medicinal chemistry teams optimizing kinase inhibitors for peripheral selectivity (reduced CNS penetration) can exploit the elevated TPSA (~64 Ų vs. ~55 Ų for the unsubstituted parent) of the 7-methoxy derivative. This TPSA increase, combined with its moderate LogP of ~1.03, places the compound in a physicochemical space predictive of reduced passive blood-brain barrier penetration while maintaining acceptable oral absorption parameters. The compound's free base form is directly suitable for amide coupling and reductive amination derivatization without counterion interference, accelerating SAR exploration cycles .

Regioisomer-Specific Coordination Chemistry and Metal Complex Studies

The 7-methoxy group can participate in intramolecular hydrogen bonding with the benzimidazole N1–H, as evidenced by the ~42 °C boiling point elevation relative to the 5(6)-methoxy regioisomer. This conformational constraint influences metal-chelation geometry when the compound is used as a ligand precursor for transition-metal complexes. Researchers synthesizing Co(II), Cu(II), or Ru(III) complexes of 2-aminomethylbenzimidazole ligands should select the 7-methoxy isomer when a pre-organized, intramolecularly hydrogen-bonded ligand conformation is desired for catalytic or DNA-binding applications [1].

High-Throughput Chemical Library Synthesis: Free Base Advantage

Automated parallel synthesis platforms requiring benzimidazole-2-methanamine building blocks benefit from the commercial availability of the 7-methoxy compound as a high-purity (97–98%) free base. Unlike the 5(6)-methoxy analog, which is predominantly supplied as a dihydrochloride salt requiring additional neutralization and extraction steps, the 7-methoxy free base can be directly dispensed into amide coupling, sulfonamide formation, or urea synthesis reactions in DMF or DMSO without pH adjustment. This streamlines automated library production and minimizes salt-related precipitation issues in organic solvent systems [1].

Quote Request

Request a Quote for (7-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.